molecular formula C11H9BrFN3O2 B10798628 [1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate

[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate

Cat. No.: B10798628
M. Wt: 314.11 g/mol
InChI Key: UNGOTBWYUGGCJU-UHFFFAOYSA-N
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Description

OSM-E-4 is a compound developed by the Open Source Malaria consortium as part of their Series 4 triazolopyrazines. These compounds have shown potent activity against the malaria parasite, Plasmodium falciparum, both in vitro and in vivo. The primary mechanism of action for these compounds is believed to be the inhibition of PfATP4, an essential ion pump in the parasite membrane that regulates intracellular sodium and hydrogen ion concentrations .

Preparation Methods

The synthetic routes for OSM-E-4 involve multiple steps, starting from commercially available starting materials. The preparation typically involves the formation of the triazolopyrazine core through cyclization reactions, followed by various functional group modifications to enhance the compound’s activity and selectivity. Industrial production methods for OSM-E-4 would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially through the use of continuous flow chemistry or other advanced manufacturing techniques .

Chemical Reactions Analysis

OSM-E-4 undergoes several types of chemical reactions, including:

    Oxidation: OSM-E-4 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: OSM-E-4 can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

OSM-E-4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-E-4 involves the inhibition of PfATP4, a P-type sodium ATPase transporter in the membrane of Plasmodium falciparum. This inhibition disrupts the parasite’s ability to regulate intracellular sodium and hydrogen ion concentrations, leading to its death. The molecular targets and pathways involved include the binding of OSM-E-4 to the active site of PfATP4, preventing its normal function and causing an accumulation of sodium ions within the parasite .

Comparison with Similar Compounds

OSM-E-4 is part of the Series 4 triazolopyrazines, which includes several other compounds with similar structures and activities. Compared to other similar compounds, OSM-E-4 has shown higher potency and selectivity against Plasmodium falciparum. Similar compounds in this series include OSM-S-106 and other triazolopyrazine derivatives. The uniqueness of OSM-E-4 lies in its specific modifications that enhance its activity and reduce potential side effects .

Properties

Molecular Formula

C11H9BrFN3O2

Molecular Weight

314.11 g/mol

IUPAC Name

[1-(4-fluorophenyl)triazol-4-yl]methyl 2-bromoacetate

InChI

InChI=1S/C11H9BrFN3O2/c12-5-11(17)18-7-9-6-16(15-14-9)10-3-1-8(13)2-4-10/h1-4,6H,5,7H2

InChI Key

UNGOTBWYUGGCJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CBr)F

Origin of Product

United States

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